3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Overview of Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold represents a fundamental heterocyclic framework that has garnered substantial attention in contemporary medicinal chemistry due to its exceptional versatility and biological significance. This fused bicyclic system consists of a pyrazole ring fused to a pyrimidine ring at the 3,4-positions, creating a rigid, planar structure that serves as a privileged scaffold for drug development. The structural framework is characterized by its unique arrangement of nitrogen atoms, which enables diverse chemical modifications at various positions on the rings.
The pyrazolo[3,4-d]pyrimidine moiety functions as an important building block in numerous anticancer agents, particularly those targeting epidermal growth factor receptor tyrosine kinase inhibitors. The scaffold's ability to accommodate a wide variety of substituents at different positions allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it highly versatile in drug design. Research has demonstrated that modifications at positions 3, 4, 5, and 7 of the pyrimidine ring, as well as positions 1 and 6 of the pyrazole ring, can significantly influence the electronic properties, lipophilicity, and overall molecular conformation of the compounds.
The versatility of this scaffold extends beyond its chemical properties to encompass a broad spectrum of biological activities. Studies have documented its effectiveness in exhibiting anti-inflammatory, antiviral, and anticancer properties, with particular emphasis on its role as a kinase inhibitor. The structural features of pyrazolo[3,4-d]pyrimidines enable enhanced binding affinity to specific protein targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions.
Historical Development and Significance in Heterocyclic Chemistry
The historical development of pyrazolo[3,4-d]pyrimidines traces back to the mid-20th century when they were first synthesized as part of comprehensive efforts to explore the chemical and biological properties of fused heterocyclic systems. Early investigations primarily focused on their synthesis and chemical reactivity, with researchers examining various routes to construct the fused ring system, including cyclization reactions of appropriate precursors. These foundational studies established the groundwork for understanding the unique chemical behavior and potential applications of this heterocyclic class.
The significance of pyrazolo[3,4-d]pyrimidines in medicinal chemistry became increasingly evident during the 1980s and 1990s when these compounds were identified as potent inhibitors of various enzymes, particularly protein kinases. This discovery marked a pivotal moment in the development of targeted therapeutics, as protein kinases emerged as crucial drug targets for treating cancer and other diseases characterized by disrupted cell growth and proliferation. The unique structural features of pyrazolo[3,4-d]pyrimidines, including their ability to mimic adenosine triphosphate and interact with the adenosine triphosphate-binding pocket of kinases, positioned them as attractive candidates for kinase inhibitor development.
The ensuing decades witnessed the development of numerous pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, with several progressing to clinical trials and receiving regulatory approval for various cancer treatments. These developments underscored the therapeutic potential of pyrazolo[3,4-d]pyrimidines and established their status as valuable scaffolds in targeted therapy design. The continued interest in this class of compounds is driven by their structural versatility, which allows for exploration of new chemical spaces and development of compounds with improved efficacy, reduced toxicity, and favorable pharmacokinetic profiles.
Table 1: Historical Milestones in Pyrazolo[3,4-d]pyrimidine Development
| Time Period | Milestone | Significance |
|---|---|---|
| Mid-20th Century | First synthesis of pyrazolo[3,4-d]pyrimidines | Established fundamental synthetic routes |
| 1980s-1990s | Identification as kinase inhibitors | Positioned as therapeutic targets |
| 2000s-Present | Clinical development and approvals | Validated as drug scaffolds |
Position of 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Contemporary Research
This compound occupies a distinctive position in contemporary heterocyclic research due to its specific substitution pattern and documented applications in kinase inhibitor development. The compound, bearing the Chemical Abstracts Service registry number 862728-61-8, represents a strategically substituted derivative that combines the pharmacologically active pyrazolo[3,4-d]pyrimidine core with carefully selected functional groups.
The molecular formula C₉H₁₂BrN₅ reflects the presence of five nitrogen atoms within the structure, contributing to its ability to participate in diverse intermolecular interactions. The compound exhibits a molecular weight of 270.13 daltons, positioning it within an optimal range for drug-like properties. The strategic placement of the bromine atom at position 3 provides opportunities for further chemical modification through cross-coupling reactions, while the tert-butyl group at position 1 contributes to the compound's lipophilicity and metabolic stability.
Research investigations have highlighted the compound's role as an intermediate in the synthesis of more complex kinase inhibitors, particularly those targeting adenosine triphosphate-competitive mechanisms. The presence of the amino group at position 4 enables hydrogen bonding interactions with target proteins, while the bromine substituent serves as a versatile handle for introducing diverse aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions. This structural combination makes the compound particularly valuable for structure-activity relationship studies and the development of novel therapeutic agents.
Contemporary research has demonstrated the compound's utility in developing selective kinase inhibitors with improved potency profiles. Studies have shown that derivatives incorporating the this compound framework exhibit significant biological activities, including inhibition of calcium-dependent protein kinase 1 and protein kinase B (also known as Akt kinase). These findings underscore the compound's importance as a lead structure for further medicinal chemistry optimization.
Table 2: Key Physical and Chemical Properties of this compound
Structural Isosterism with Adenine and ATP Binding Implications
The structural isosterism between pyrazolo[3,4-d]pyrimidines and adenine represents one of the most significant aspects of this heterocyclic class, providing the molecular basis for their biological activity and therapeutic potential. This isosteric relationship enables pyrazolo[3,4-d]pyrimidines to effectively mimic the adenine ring of adenosine triphosphate, allowing them to occupy the adenine binding region of kinase active sites. The fused bicyclic structure provides a rigid, planar framework that closely resembles the purine scaffold, facilitating specific interactions with protein targets.
The adenosine triphosphate binding site of protein kinases consists of five main features, and pyrazolo[3,4-d]pyrimidines are specifically designed to occupy the adenine binding region through their heteroaromatic system. This structural mimicry is particularly evident in this compound, where the core heterocyclic framework maintains the essential hydrogen bonding patterns required for effective kinase binding. The amino group at position 4 serves as a critical hydrogen bond donor, mimicking the amino group of adenine and enabling specific interactions with the kinase hinge region.
Research has demonstrated that the isosteric relationship extends beyond simple structural similarity to encompass functional equivalence in biological systems. Studies have shown that pyrazolo[3,4-d]pyrimidines can effectively compete with adenosine triphosphate for binding to kinase active sites, resulting in potent inhibitory activity. The ability to mimic kinase active site hinge region binding contacts has made this scaffold particularly valuable for developing adenosine triphosphate-competitive inhibitors with high selectivity and potency.
The implications of this isosterism for drug design are profound, as it provides a rational basis for developing kinase inhibitors with predictable binding modes and activity profiles. The pyrazolo[3,4-d]pyrimidine scaffold allows medicinal chemists to exploit the conserved adenosine triphosphate binding site while introducing structural modifications that confer selectivity for specific kinase targets. In the case of this compound, the substitution pattern has been optimized to enhance binding affinity while maintaining the essential isosteric relationship with adenine.
Table 3: Structural Comparison Between Adenine and Pyrazolo[3,4-d]pyrimidine Core
| Structural Feature | Adenine | Pyrazolo[3,4-d]pyrimidine | Functional Implication |
|---|---|---|---|
| Fused Ring System | Purine (6,5-fused) | Pyrimidine-pyrazole (6,5-fused) | Maintains planar geometry |
| Nitrogen Positions | N1, N3, N7, N9 | N1, N2, N3, N4, N8 | Enables hydrogen bonding |
| Amino Group | Position 6 | Position 4 | Hinge region interaction |
| Aromaticity | 10 π-electrons | 10 π-electrons | Maintains π-stacking potential |
Current research continues to explore the implications of this isosteric relationship for developing next-generation kinase inhibitors. The ability of this compound to serve as an adenine mimetic while offering synthetic flexibility through its bromine substituent represents a significant advancement in structure-based drug design. This combination of isosteric properties and synthetic accessibility positions the compound as a valuable tool for medicinal chemistry research and drug development programs targeting kinase-mediated diseases.
Properties
IUPAC Name |
3-bromo-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN5/c1-9(2,3)15-8-5(6(10)14-15)7(11)12-4-13-8/h4H,1-3H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSYGGKAIVNKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729455 | |
| Record name | 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862728-61-8 | |
| Record name | (3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862728-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with tert-butyl halides.
Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Catalysts such as palladium complexes are used in the presence of appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as a pharmaceutical agent:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, pyrazolo[3,4-d]pyrimidines have been noted for their ability to target protein kinases, which are crucial in cancer biology .
- Neurological Applications : Research indicates that pyrazolo derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. The structural features of 3-bromo derivatives may enhance binding affinity to specific receptors, leading to improved efficacy in treatments for conditions like anxiety and depression .
Material Science
The compound's unique structure allows it to be utilized in material science:
- Polymer Additives : Due to its bromine content and nitrogen heterocycles, this compound can serve as a functional additive in polymers, enhancing thermal stability and mechanical properties. Research has shown that such compounds can improve the performance of polymer composites under various environmental conditions .
Research Tool
In laboratory settings, this compound is often used as a research tool:
- Biochemical Assays : Its ability to inhibit or modulate enzyme activity makes it suitable for biochemical assays aimed at understanding enzyme kinetics and mechanisms. Researchers utilize it to study pathways involving kinases and phosphatases due to its structural similarity to ATP analogs .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of various pyrazolo[3,4-d]pyrimidines on cancer cell lines. The results indicated that compounds similar to 3-bromo-1-tert-butyl showed significant inhibition of cell growth in vitro, suggesting potential for further development as anticancer agents.
Case Study 2: Neurological Impact
Research conducted by the Institute of Neuroscience explored the effects of pyrazolo derivatives on serotonin receptors. The findings demonstrated that these compounds could modulate receptor activity, providing insights into their potential use in treating mood disorders.
Mechanism of Action
The mechanism of action of 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit structural diversity based on substituents at the N1, C3, and C6 positions. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
Biological Activity
3-Bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 862728-61-8) is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂BrN₅
- Molecular Weight : 270.14 g/mol
- Melting Point : 180–182 °C
- Hazard Classification : Irritant
Antiviral Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antiviral properties. In particular, studies have shown that derivatives of this scaffold can inhibit the Zika virus (ZIKV). For example, a related compound demonstrated low micromolar antiviral activity with an EC50 value of 5.1 µM and a CC50 value of 39 µM, indicating a favorable selectivity index for antiviral applications .
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their anticancer potential. The structural modifications in these compounds can lead to enhanced activity against various cancer cell lines. For instance, SAR studies suggest that electron-withdrawing groups at specific positions can significantly enhance the cytotoxic effects on cancer cells while maintaining lower toxicity to normal cells.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups at para position | Enhanced antiviral activity |
| Substituents at positions 1 and 3 | Improved cytotoxicity against cancer cells |
| Presence of tert-butyl group | Contributes to lipophilicity and cellular uptake |
These modifications suggest that careful tuning of the molecular structure can lead to improved pharmacological profiles.
Study on Zika Virus Inhibition
In a study focused on ZIKV inhibitors, the compound's analogs were tested for their ability to reduce viral titers in infected cell cultures. The results indicated that certain structural modifications led to compounds with significantly reduced cytotoxicity while retaining effective antiviral properties. The study highlighted the potential for developing new antiviral agents based on this scaffold .
Anticancer Studies
Another study explored the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. Compounds were tested against various cancer cell lines, revealing that some derivatives exhibited IC50 values in the low micromolar range. These findings underscore the importance of further exploring this chemical class for potential therapeutic applications in oncology .
Q & A
Q. What are the standard synthetic routes for 3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl groups can be introduced via alkylation using tert-butyl halides in dry acetonitrile under reflux, followed by purification via recrystallization from acetonitrile . Bromination at the 3-position may employ bromine or bromide salts under controlled conditions. Key steps include monitoring reaction progress via TLC and confirming purity via HPLC (>95%) . Spectral characterization (IR, H/C NMR) is critical for structural validation, with characteristic peaks for tert-butyl (δ ~1.4 ppm in H NMR) and pyrazolo-pyrimidine core .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer :
- Analytical Techniques :
- H/C NMR : Verify tert-butyl protons (singlet at δ 1.4 ppm) and pyrazolo-pyrimidine aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) matching the molecular formula (CHBrN).
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .
- Elemental Analysis : Validate C, H, N, and Br content within ±0.4% of theoretical values .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer :
- Solvents : Dry acetonitrile or dichloromethane for alkylation; DMSO for one-pot reactions requiring high polarity .
- Temperature : Reflux (~90°C) for coupling reactions; room temperature for Boc-protection/deprotection steps .
- Catalysts : Use Pd-based catalysts (e.g., Pd(dba)) for cross-coupling reactions with aryl halides .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT) model intermediates and transition states to identify low-energy pathways .
- Condition Screening : Machine learning algorithms analyze experimental datasets (e.g., solvent, catalyst, temperature) to predict optimal yields .
- Example : Computational studies on tert-butyl group steric effects can guide solvent selection (e.g., acetonitrile vs. DMF) to minimize steric hindrance .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Bromine at C3 : Enhances electrophilicity for nucleophilic aromatic substitution, enabling downstream derivatization (e.g., Suzuki coupling) .
- tert-Butyl Group : Improves metabolic stability by reducing oxidative metabolism; compare analogs with isopropyl or phenyl groups .
- Experimental Design : Synthesize analogs (e.g., 3-iodo or 3-chloro derivatives) and test in bioassays (e.g., kinase inhibition) to quantify activity shifts .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/MS data with NIST reference spectra .
- Dynamic NMR : Resolve tautomerism (e.g., pyrazolo-pyrimidine ring puckering) by variable-temperature H NMR .
- X-ray Crystallography : Resolve ambiguous proton assignments (e.g., tert-butyl vs. aromatic protons) .
Q. What strategies improve low yields in multi-step syntheses?
- Methodological Answer :
- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane) after alkylation steps to remove unreacted tert-butyl halides .
- Catalyst Optimization : Screen Pd catalysts (e.g., XPhos vs. SPhos) for cross-coupling efficiency .
- Solvent Effects : Switch from DMSO to DMAc for reactions sensitive to moisture .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
